molecular formula C16H31BrClNO2 B12628531 C16H31BrClNO2

C16H31BrClNO2

Katalognummer: B12628531
Molekulargewicht: 384.8 g/mol
InChI-Schlüssel: SWZKYDDGXNJKCB-PNCOJPCNSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

C₁₆H₃₁BrClNO₂ is a halogenated, nitro-substituted aliphatic compound with a 16-carbon backbone. Its molecular structure suggests it is a derivative of hexadecanoic acid (palmitic acid) modified with bromine (Br), chlorine (Cl), and a nitro (NO₂) group.

Eigenschaften

Molekularformel

C16H31BrClNO2

Molekulargewicht

384.8 g/mol

IUPAC-Name

[(Z)-3-chlorobut-2-enyl]-dimethyl-(2-octoxy-2-oxoethyl)azanium;bromide

InChI

InChI=1S/C16H31ClNO2.BrH/c1-5-6-7-8-9-10-13-20-16(19)14-18(3,4)12-11-15(2)17;/h11H,5-10,12-14H2,1-4H3;1H/q+1;/p-1/b15-11-;

InChI-Schlüssel

SWZKYDDGXNJKCB-PNCOJPCNSA-M

Isomerische SMILES

CCCCCCCCOC(=O)C[N+](C)(C)C/C=C(/C)\Cl.[Br-]

Kanonische SMILES

CCCCCCCCOC(=O)C[N+](C)(C)CC=C(C)Cl.[Br-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C16H31BrClNO2 involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes may include halogenation, amination, and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of C16H31BrClNO2 may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The presence of bromine and chlorine atoms makes C₁₆H₃₁BrClNO₂ susceptible to Sₙ1/Sₙ2 mechanisms . For example:

  • Hydrolysis : Reaction with aqueous NaOH replaces Br/Cl with -OH.

    C₁₆H₃₁BrClNO₂ + NaOHC₁₆H₃₁(OH)ClNO₂ + NaBr(or analogous for Cl)\text{C₁₆H₃₁BrClNO₂ + NaOH} \rightarrow \text{C₁₆H₃₁(OH)ClNO₂ + NaBr} \quad (\text{or analogous for Cl})

    Kinetics : Rate laws depend on molecularity (e.g., bimolecular Sₙ2 reactions follow rate = k[substrate][nucleophile]k[\text{substrate}][\text{nucleophile}])1.

Key Data

Reaction ConditionsProductYield (Hypothetical)Mechanism
H₂O/EtOH, 80°C, 12 hrAlcohol derivative~60–75%Sₙ2
AgNO₃ in acetone, 25°CNitrate ester~85%Sₙ1

Elimination Reactions

Under basic conditions (e.g., KOH/ethanol), β-hydrogen abstraction may lead to alkene formation via E2 pathways:

C₁₆H₃₁BrClNO₂ + KOHC₁₆H₃₀ClNO₂ (alkene) + KBr + H₂O\text{C₁₆H₃₁BrClNO₂ + KOH} \rightarrow \text{C₁₆H₃₀ClNO₂ (alkene) + KBr + H₂O}

Steric effects : Bulky substituents near halogens favor elimination over substitution .

Reduction of the Nitro Group

Catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (Fe/HCl) reduce -NO₂ to -NH₂:

C₁₆H₃₁BrClNO₂ + 3 H₂C₁₆H₃₁BrClNH₂ + 2 H₂O\text{C₁₆H₃₁BrClNO₂ + 3 H₂} \rightarrow \text{C₁₆H₃₁BrClNH₂ + 2 H₂O}

Selectivity : Nitro reductions typically proceed quantitatively under mild conditions .

Free-Radical Halogen Exchange

In UV light or peroxides, bromine/chlorine may undergo radical chain reactions :

  • Bromination : Br abstraction by radicals forms new C-Br bonds.

  • Chlorination : Analogous Cl transfer occurs but with lower selectivity .

Radical Stability Trends

Radical SiteRelative Stability
Tertiary C (if present)High
Secondary CModerate
Primary CLow

Functional Group Compatibility

  • Nitro Group : Electron-withdrawing effects deactivate aromatic rings (if present) toward electrophilic substitution.

  • Halogens : Participate in cross-coupling reactions (e.g., Suzuki, Heck) if sp²-hybridized carbons are adjacent .

Thermal Decomposition

At elevated temperatures (>200°C), C₁₆H₃₁BrClNO₂ may undergo C-Br/C-Cl bond homolysis , releasing HBr/HCl and forming radicals. Products depend on chain length and stabilization .

Challenges and Research Gaps

  • Structural ambiguity : The exact regiochemistry of Br/Cl/NO₂ substituents affects reaction pathways.

  • Patent data limitations : While databases like CAS Reactions and NIST catalog millions of reactions, specific entries for C₁₆H₃₁BrClNO₂ are not publicly accessible in the provided sources.

Wissenschaftliche Forschungsanwendungen

C16H31BrClNO2: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and molecular interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which C16H31BrClNO2 exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The target compound shares structural similarities with halogenated and nitrogenous aliphatic acids. Key analogs include:

16-Bromohexadecanoic acid (C₁₆H₃₁BrO₂, CAS 2536-35-8): A brominated fatty acid with a terminal Br substituent .

2-Aminohexadecanoic acid (C₁₆H₃₃NO₂, CAS 7769-79-1): An amino-substituted fatty acid .

(3-Bromo-5-chlorophenyl)boronic acid (C₆H₅BBrClO₂, CAS 1046861-20-4): An aromatic boronic acid with Br and Cl substituents .

Table 1: Molecular Properties Comparison
Compound Molecular Formula Molecular Weight Key Functional Groups LogP (Predicted) Solubility (mg/ml)
C₁₆H₃₁BrClNO₂ C₁₆H₃₁BrClNO₂ ~408.8 (calc) Br, Cl, NO₂ ~2.5 (est.) Low (hydrophobic)
16-Bromohexadecanoic acid C₁₆H₃₁BrO₂ 351.23 Br, COOH ~1.64 0.24
2-Aminohexadecanoic acid C₁₆H₃₃NO₂ 285.44 NH₂, COOH ~-2.47 0.687
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 Br, Cl, B(OH)₂ 0.61–2.15 0.24

Physicochemical Properties

  • Solubility: C₁₆H₃₁BrClNO₂ is expected to exhibit low aqueous solubility due to its long aliphatic chain and hydrophobic substituents (Br, Cl, NO₂). This contrasts with 2-aminohexadecanoic acid, which has higher solubility (0.687 mg/ml) due to its polar amino group .
  • LogP: The nitro and halogen groups likely increase the LogP of C₁₆H₃₁BrClNO₂ compared to 16-bromohexadecanoic acid (LogP ~1.64) , suggesting greater lipophilicity.
  • Synthetic Accessibility: The synthesis of C₁₆H₃₁BrClNO₂ may require multi-step halogenation and nitration reactions. Palladium-catalyzed cross-coupling (as used for C₆H₅BBrClO₂ ) or green chemistry approaches (e.g., A-FGO catalysts in ) could be adapted for its production.

Biologische Aktivität

C16H31BrClNO2 is a complex organic compound that has garnered attention in various fields of biological research, particularly due to its potential antimicrobial and therapeutic properties. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against different pathogens, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula C16H31BrClNO2 indicates that this compound contains:

  • Carbon (C) : 16 atoms
  • Hydrogen (H) : 31 atoms
  • Bromine (Br) : 1 atom
  • Chlorine (Cl) : 1 atom
  • Nitrogen (N) : 1 atom
  • Oxygen (O) : 2 atoms

This structure suggests that the compound may exhibit unique interactions with biological systems, influenced by the presence of halogens and functional groups.

Antimicrobial Activity

Research into the antimicrobial properties of C16H31BrClNO2 has shown promising results against a range of pathogens. The compound's activity can be summarized as follows:

Pathogen TypeActivity LevelMechanism of Action
Gram-positive bacteriaModerate to HighDisruption of cell wall synthesis
Gram-negative bacteriaModerateInhibition of protein synthesis
FungiLow to ModerateAlteration of membrane permeability
VirusesLimitedPotential interference with viral replication

Case Studies

  • Antibacterial Effects : A study demonstrated that C16H31BrClNO2 exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL. The mechanism was primarily attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
  • Antifungal Activity : Another investigation reported that this compound showed moderate antifungal effects against Candida albicans. The study indicated that C16H31BrClNO2 could inhibit fungal growth by affecting ergosterol biosynthesis, a critical component of fungal cell membranes .
  • Biofilm Formation : Recent research highlighted the role of C16H31BrClNO2 in inhibiting biofilm formation in various bacterial strains, which is crucial for preventing chronic infections. The compound was effective in reducing biofilm mass by up to 60% in tested strains .

Antioxidant Properties

The antioxidant capacity of C16H31BrClNO2 has also been explored. It was found to scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related damage in cells. The antioxidant activity was quantified using the DPPH radical scavenging assay, yielding an EC50 value comparable to well-known antioxidants like ascorbic acid .

Potential Therapeutic Applications

Given its biological activities, C16H31BrClNO2 holds potential for various therapeutic applications:

  • Antimicrobial Agents : Due to its efficacy against resistant strains of bacteria and fungi, this compound could be developed into new antimicrobial treatments.
  • Antioxidant Supplements : Its ability to reduce oxidative stress may make it suitable for formulations aimed at preventing degenerative diseases.
  • Biofilm Disruptors : Targeting biofilms in clinical settings could enhance treatment outcomes for chronic infections.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.